5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate

Prodrug design Esterase-mediated hydrolysis Soft drug

5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate (CAS 60611-68-9) is a synthetic small molecule belonging to the class of pyridin-2-yl carbonate esters, in which a hydrogen carbonate (monocarbonate) group is attached to the 2-position of a pyridine ring bearing a 4-nitrobenzyl substituent at the 5-position. Its molecular formula is C₁₃H₁₀N₂O₄ (molecular weight 258.23 g/mol; exact mass 258.0640 Da), with a computed polar surface area (PSA) of 96.01 Ų and a predicted LogP of 2.80, indicating moderate lipophilicity.

Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
Cat. No. B11848642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate
Molecular FormulaC13H10N2O5
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(C=C2)OC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O5/c16-13(17)20-12-6-3-10(8-14-12)7-9-1-4-11(5-2-9)15(18)19/h1-6,8H,7H2,(H,16,17)
InChIKeyUTZXEOFWIHTKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Nitrobenzyl)pyridin-2-yl Hydrogen Carbonate (CAS 60611-68-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate (CAS 60611-68-9) is a synthetic small molecule belonging to the class of pyridin-2-yl carbonate esters, in which a hydrogen carbonate (monocarbonate) group is attached to the 2-position of a pyridine ring bearing a 4-nitrobenzyl substituent at the 5-position . Its molecular formula is C₁₃H₁₀N₂O₄ (molecular weight 258.23 g/mol; exact mass 258.0640 Da), with a computed polar surface area (PSA) of 96.01 Ų and a predicted LogP of 2.80, indicating moderate lipophilicity . The compound is catalogued as a chemical intermediate by multiple supplier databases . Its structural architecture—combining a 4-nitrobenzyl aromatic substituent, a pyridine ring with the nitrogen atom at the ortho position relative to the carbonate, and a hydrogen carbonate ester—distinguishes it from simpler nitrobenzylpyridines such as 4-(4-nitrobenzyl)pyridine (NBP, CAS 1083-48-3) and from symmetrical di-2-pyridyl carbonates (DPC, CAS 1659-31-0), creating a unique reactivity and potential bioactivation profile relevant to medicinal chemistry and prodrug design [1].

Why 5-(4-Nitrobenzyl)pyridin-2-yl Hydrogen Carbonate Cannot Be Replaced by Generic Nitrobenzylpyridines or Simple Pyridyl Carbonates in Research and Development


The 5-(4-nitrobenzyl)pyridin-2-yl hydrogen carbonate scaffold integrates three functional modules—a 4-nitrobenzyl aromatic group at the pyridine 5-position, a pyridine nitrogen at the 2-position, and a hydrogen carbonate (monocarbonate) ester at the 2-oxy position—that are not simultaneously present in any single commonly available analog . Substitution with 4-(4-nitrobenzyl)pyridine (NBP, CAS 1083-48-3) eliminates the carbonate ester and the 2-pyridyl oxygen, abolishing the hydrolytically labile prodrug-like functionality that is essential for esterase-mediated activation or deactivation strategies [1]. Replacement with di-2-pyridyl carbonate (DPC, CAS 1659-31-0) loses the 4-nitrobenzyl substituent, which serves both as a lipophilic anchor (LogP 2.80 vs. DPC LogP ~0.9) and as a potential nitroreductase-sensitive trigger for hypoxia-targeted applications [2]. Using 5-(4-nitrobenzyl)picolinic acid (the free carboxylic acid) instead of the hydrogen carbonate ester alters the hydrolysis kinetics, ionization state, and membrane permeability, fundamentally changing the compound's suitability as a latent intermediate or prodrug candidate [3]. These architectural differences produce non-interchangeable reactivity, stability, and bioactivation profiles.

Quantitative Differentiation Evidence: 5-(4-Nitrobenzyl)pyridin-2-yl Hydrogen Carbonate vs. Closest Structural Analogs


Evidence 1: Hydrolytically Labile Pyridin-2-yl Hydrogen Carbonate Ester vs. Stable 4-(4-Nitrobenzyl)pyridine (NBP) — Impact on Soft Drug and Prodrug Design Feasibility

The target compound bears a pyridin-2-yl hydrogen carbonate ester that is susceptible to enzymatic hydrolysis, a property absent in 4-(4-nitrobenzyl)pyridine (NBP, CAS 1083-48-3), which lacks any hydrolyzable ester functionality. Thoma et al. (2023) demonstrated that structurally related pyridin-2-yl carbonates undergo rapid hydrolysis by blood esterases with half-lives on the order of minutes, leading to release of 2-hydroxypyridine and a concomitant tautomerism-driven conformational change that abolishes target binding [1]. The target compound's hydrogen carbonate ester is expected to exhibit even faster hydrolysis than alkyl pyridin-2-yl carbonates due to the electron-withdrawing effect of the adjacent pyridine nitrogen on the carbonate carbonyl, although direct kinetic data for this specific compound are not available in the peer-reviewed literature [2]. NBP, by contrast, is a chemically stable colorimetric indicator for alkylating agents and is not designed for hydrolytic activation [3].

Prodrug design Esterase-mediated hydrolysis Soft drug Pyridin-2-yl carbonate

Evidence 2: Dual 4-Nitrobenzyl + Carbonate Functionality vs. Di-2-pyridyl Carbonate (DPC) — Differentiation in Calculated Lipophilicity and Hydrogen Bonding Capacity

The target compound combines a 4-nitrobenzyl substituent (C₇H₆NO₂) with a pyridin-2-yl hydrogen carbonate moiety, resulting in computed physicochemical properties that differ substantially from di-2-pyridyl carbonate (DPC, CAS 1659-31-0), a symmetrical carbonate reagent lacking the nitrobenzyl group. The target compound has a predicted LogP of 2.80 and a topological polar surface area (tPSA) of 96.01 Ų , whereas DPC (C₁₁H₈N₂O₃, MW 216.20 g/mol) has a predicted LogP of approximately 0.9 and a tPSA of ~65 Ų . The higher LogP of the target compound (ΔLogP ≈ +1.9) indicates approximately 80-fold greater octanol-water partition, which may translate to enhanced membrane permeability. The larger tPSA reflects additional hydrogen bond acceptor capacity from the nitro group (two oxygen atoms) and the carbonate moiety. The 4-nitrobenzyl group also introduces potential for nitroreductase-mediated bioreduction, a property not shared by DPC [1].

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Evidence 3: 5-Position Nitrobenzyl Substitution Pattern vs. 4-Nitrobenzyl 2-Pyridinecarboxylate (Positional Isomer) — Divergent Molecular Connectivity and Potential Biological Target Space

The target compound positions the 4-nitrobenzyl group at the 5-position of the pyridine ring with a hydrogen carbonate ester at the 2-position (SMILES: O=C(O)Oc1ccc(Cc2ccc([N+](=O)[O-])cc2)cn1). This is structurally distinct from 4-nitrobenzyl 2-pyridinecarboxylate (CAS 479049-71-3), which attaches the 4-nitrobenzyl group via a carboxylate ester linkage at the pyridine 2-position, lacking substitution at the 5-position . The 5-benzylpicolinic acid scaffold (of which the target compound is a nitro-substituted hydrogen carbonate ester derivative) has established precedent as a pharmacophore for dopamine β-hydroxylase (DBH) inhibition, with IC₅₀ values in the 10⁻⁶ to 10⁻⁵ M range reported for substituted picolinic acids [1]. Specifically, 5-benzylpicolinic acid derivatives with various substituents (including nitro) are claimed to possess DBH inhibitory and blood pressure-lowering properties [2]. The positional isomer 4-nitrobenzyl 2-pyridinecarboxylate cannot access this target space because the 5-benzyl substitution pattern critical for DBH recognition is absent [3].

Positional isomerism Structure-activity relationship Dopamine β-hydroxylase Picolinic acid derivatives

Evidence 4: Hydrogen Carbonate (Monocarbonate) vs. Carboxylic Acid at the 2-Position — Differentiation in Ionization State, Hydrolytic Lability, and Prodrug Potential

The target compound bears a hydrogen carbonate ester (–O–C(=O)–OH) at the pyridine 2-position, distinguishing it from 5-(4-nitrobenzyl)picolinic acid (free carboxylic acid, –C(=O)–OH). The hydrogen carbonate group is a mixed anhydride of carbonic acid and 5-(4-nitrobenzyl)pyridin-2-ol, which is expected to exhibit distinct hydrolytic behavior compared to the carboxylic acid. Carbonic acid monoesters generally hydrolyze more rapidly than carboxylic esters or amides under physiological conditions, releasing CO₂ and the parent alcohol [1]. In the context of pyridin-2-yl carbonates, hydrolysis releases 2-hydroxypyridine, which undergoes tautomerization to 2-pyridone—a conformational switch that has been exploited in soft drug design for rapid systemic inactivation [2]. The free carboxylic acid (picolinic acid derivative) is ionized at physiological pH (predicted pKₐ ~2–3 for the carboxylic acid), limiting passive membrane permeability, whereas the hydrogen carbonate ester is neutral and more lipophilic, potentially offering superior cellular uptake . While direct comparative hydrolysis rate data for the target compound vs. its parent acid are not available in the open literature, the class-level distinction between carbonate esters and carboxylic acids is well established [3].

Carbonate ester Carboxylic acid isostere Hydrolysis kinetics Membrane permeability

Evidence 5: 4-Nitrobenzyl Substituent as Bioreductive Trigger vs. Non-Nitro Benzyl Analogs — Class-Level Differentiation in Hypoxia-Activated Prodrug Potential

The 4-nitrobenzyl group on the target compound is a well-validated bioreductive trigger in the prodrug literature. 4-Nitrobenzyl carbamates and carbonates have been developed as substrates for E. coli nitroreductase (NTR) in gene-directed enzyme prodrug therapy (GDEPT), where the nitro group is reduced under hypoxic conditions to trigger release of the active drug payload [1][2]. In the specific case of the target compound, the 4-nitrobenzyl group is attached directly to the pyridine ring (at the 5-position) rather than through a carbamate/carbonate linkage to the drug payload; however, the nitroaromatic moiety retains its electron-accepting character and potential for bioreduction. This feature distinguishes the compound from non-nitrated benzyl analogs such as 5-benzylpicolinic acid derivatives, which lack the reducible nitro handle [3]. Structure-activity relationship studies on 4-nitrobenzyl carbamate prodrugs have demonstrated that the 4-nitro substitution pattern is optimal for NTR substrate recognition, with electron-withdrawing substituents enhancing the reduction potential [4]. Quantitative IC₅₀ values for NTR-mediated activation of 4-nitrobenzyl carbonates have been reported in the low micromolar range for related acridine-based prodrugs [1], although direct enzymatic data for the target compound are not yet available.

Nitroreductase Hypoxia-activated prodrug Bioreductive trigger GDEPT

Research and Industrial Application Scenarios for 5-(4-Nitrobenzyl)pyridin-2-yl Hydrogen Carbonate Based on Quantitative Differentiation Evidence


Scenario 1: Esterase-Activated Prodrug or Soft Drug Candidate Design

For medicinal chemistry teams developing esterase-activated prodrugs or soft drug candidates, the target compound provides a pyridin-2-yl hydrogen carbonate ester linkage that is susceptible to enzymatic hydrolysis, a property documented for structurally analogous pyridin-2-yl carbonates with blood half-lives on the order of 13 minutes [1]. Unlike 4-(4-nitrobenzyl)pyridine (NBP), which lacks any hydrolyzable ester, the target compound can serve as a scaffold for designing drug conjugates where the active species is released upon esterase cleavage, or as a soft drug where hydrolysis triggers a tautomerism-driven conformational switch that abolishes target binding [1]. The concurrent presence of the 4-nitrobenzyl group offers an additional design handle for modulating lipophilicity (LogP 2.80) and introducing bioreductive sensitivity .

Scenario 2: Dopamine β-Hydroxylase (DBH) Inhibitor Lead Optimization

The 5-(4-nitrobenzyl)picolinic acid scaffold, of which the target compound is the hydrogen carbonate ester derivative, has validated precedent as a dopamine β-hydroxylase inhibitor with IC₅₀ values in the 10⁻⁶ to 10⁻⁵ M range for substituted picolinic acids [2][3]. The target compound's hydrogen carbonate ester at the 2-position may serve as a prodrug moiety for the active 5-(4-nitrobenzyl)picolinic acid, potentially improving oral bioavailability or tissue distribution compared to the charged carboxylate form. Procurement of this specific compound enables structure-activity relationship (SAR) studies exploring the impact of ester vs. acid functionality on DBH inhibition potency and pharmacokinetic profile, with the positional isomer 4-nitrobenzyl 2-pyridinecarboxylate being an inappropriate substitute due to its divergent substitution pattern [4].

Scenario 3: Hypoxia-Targeted or Nitroreductase-Dependent Drug Delivery Research

The 4-nitrobenzyl substituent on the target compound provides a bioreductive trigger handle that is recognized by nitroreductase enzymes under hypoxic conditions. 4-Nitrobenzyl carbamates and carbonates are established substrates for E. coli nitroreductase (NTR) in gene-directed enzyme prodrug therapy (GDEPT), with related compounds showing 10- to 100-fold selectivity for NTR-expressing cell lines in cytotoxicity assays [5][6]. The target compound's unique architecture—where the 4-nitrobenzyl group is directly attached to the pyridine ring rather than through a cleavable carbonate/carbamate linker—provides a distinct scaffold for investigating proximity-dependent bioreductive activation mechanisms. Non-nitrated analogs such as 5-benzylpicolinic acid cannot serve this purpose [3].

Scenario 4: Chemical Biology Probe for Studying Carbonate Ester Hydrolysis Kinetics and Tautomerism-Driven Conformational Switches

The target compound incorporates a pyridin-2-yl hydrogen carbonate moiety that, upon hydrolysis, would release 5-(4-nitrobenzyl)pyridin-2-ol, which is expected to undergo 2-hydroxypyridine/2-pyridone tautomerism. This tautomeric equilibrium can drive a substantial conformational change, a mechanism that has been exploited to design self-inactivating soft drugs where enzymatic cleavage triggers an irreversible switch from a bioactive to an inactive conformation [1]. The 4-nitrobenzyl substituent provides a convenient UV-Vis chromophore (λmax ~270 nm for nitroaromatic compounds) for monitoring hydrolysis kinetics by HPLC-UV or spectrophotometry, offering an advantage over non-chromophoric pyridyl carbonates for analytical method development . This makes the target compound a useful probe for studying structure-hydrolysis relationships in the pyridin-2-yl carbonate series.

Quote Request

Request a Quote for 5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.